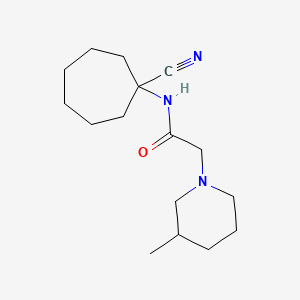

N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide

Description

N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic acetamide derivative characterized by a cycloheptyl cyan group and a 3-methylpiperidinyl moiety. The compound’s structure combines a seven-membered cycloheptane ring with a cyano substituent and a piperidine-derived acetamide side chain.

Properties

IUPAC Name |

N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O/c1-14-7-6-10-19(11-14)12-15(20)18-16(13-17)8-4-2-3-5-9-16/h14H,2-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRKICJLPKZMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(=O)NC2(CCCCCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide” typically involves the following steps:

Formation of the cyanocycloheptyl group: This can be achieved by reacting cycloheptanone with a cyanide source under basic conditions.

Formation of the methylpiperidinyl group: This involves the alkylation of piperidine with a methylating agent.

Coupling of the two groups: The final step involves coupling the cyanocycloheptyl group with the methylpiperidinyl group through an acetamide linkage. This can be done using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion of the nitrile group to an amine.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide” would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogues and Pharmacological Activity

The acetamide scaffold is highly versatile, with substituents dictating biological target specificity and efficacy. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Findings from Comparative Analysis

Role of the Piperidine/Piperazine Moiety

- The 3-methylpiperidinyl group in the target compound and analog 5c is associated with anticonvulsant activity, suggesting that this moiety enhances interaction with neurological targets like ion channels or GABA receptors .

- In contrast, sulfonylpiperazine derivatives (e.g., compound 38) exhibit anti-cancer activity, likely due to interactions with kinase or topoisomerase pathways .

Substituent-Driven Selectivity Pyridazinone-based acetamides () show receptor-specific agonism (FPR1/FPR2), whereas benzofuran derivatives () prioritize anticonvulsant activity. This highlights how aromatic vs. aliphatic substituents dictate target engagement .

Antimicrobial vs. Neurological Activity Sulfonylquinazoline acetamides (e.g., compound 38) demonstrate anti-cancer activity, while benzothiazole derivatives () with trifluoromethyl groups may target microbial enzymes. The target compound’s cyanocycloheptyl group could position it for dual neurological and antimicrobial applications .

Pharmacokinetic and Toxicity Considerations

- Lipophilicity : The cycloheptyl cyan group likely increases metabolic stability but may raise toxicity risks due to prolonged half-life .

- Toxicity Data Gap: Limited toxicological data exist for the target compound, though structurally related acetamides (e.g., 5c) show ED₅₀ values of ~0.055 mmol/kg, indicating moderate safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.